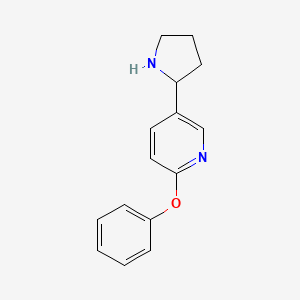
2-Phenoxy-5-(pyrrolidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxy-5-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a phenoxy group and a pyrrolidin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-5-(pyrrolidin-2-yl)pyridine typically involves the reaction of 2-chloropyridine with phenol and pyrrolidine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the phenoxy group and the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-5-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents to modify the pyridine ring or the pyrrolidin-2-yl group.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (CH2Cl2) is commonly used for oxidation reactions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Various nucleophiles, such as amines or thiols, can be used under basic conditions for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield N-oxide derivatives, while substitution reactions can introduce new functional groups onto the pyridine ring .
Scientific Research Applications
2-Phenoxy-5-(pyrrolidin-2-yl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenoxy-5-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: This compound shares a similar pyridine core but with a pyrimidine ring instead of a phenoxy group.
Pyrrolidine-2,5-dione: This compound features a pyrrolidine ring and is known for its biological activity.
Uniqueness
2-Phenoxy-5-(pyrrolidin-2-yl)pyridine is unique due to the combination of the phenoxy group and the pyrrolidin-2-yl group on the pyridine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C15H16N2O |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-phenoxy-5-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C15H16N2O/c1-2-5-13(6-3-1)18-15-9-8-12(11-17-15)14-7-4-10-16-14/h1-3,5-6,8-9,11,14,16H,4,7,10H2 |
InChI Key |
OSBKHSYBGBLTMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CN=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Benzyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B11811566.png)
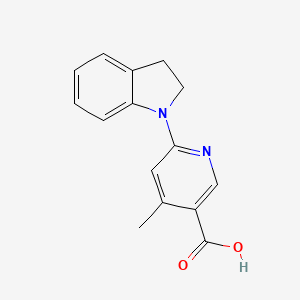
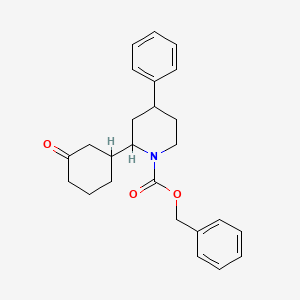

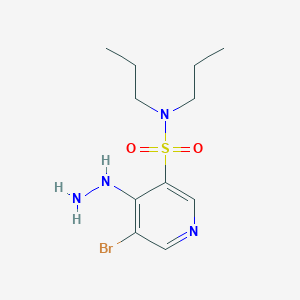
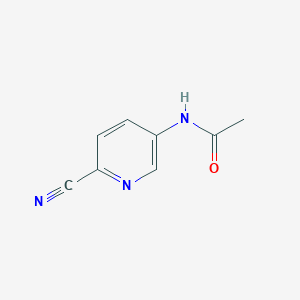
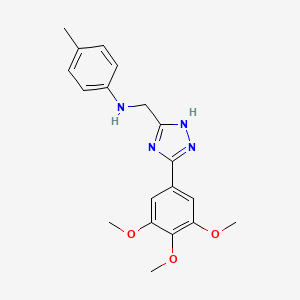
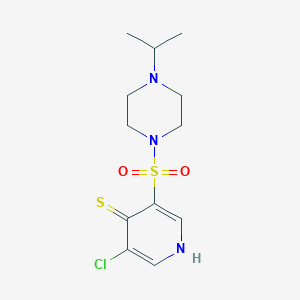
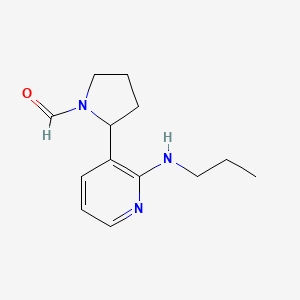
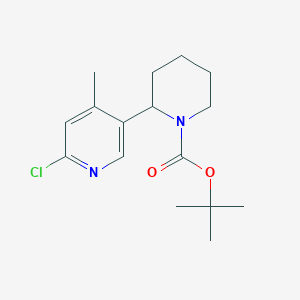

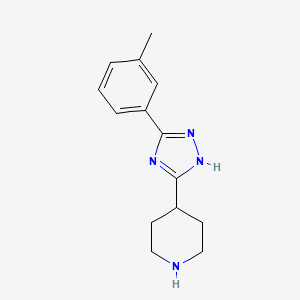

![2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11811643.png)
